![molecular formula C23H26N2O2S B4137904 N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4137904.png)
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide
Overview
Description
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important energy sensor that regulates cellular metabolism and energy balance. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Scientific Research Applications
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
Mechanism of Action
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide activates AMPK by binding to the allosteric site of the AMPK α-subunit. This leads to conformational changes in the AMPK complex, resulting in increased phosphorylation of AMPK and downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4). The activation of AMPK by N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide also leads to increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide are largely mediated through the activation of AMPK. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has also been shown to increase mitochondrial biogenesis and oxidative metabolism, leading to increased energy expenditure and weight loss.
Advantages and Limitations for Lab Experiments
N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for AMPK activation. It is also relatively stable and easy to handle in vitro and in vivo. However, N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide. Another area of interest is the investigation of the long-term effects of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide on metabolic health and lifespan in animal models. Additionally, the potential therapeutic applications of N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide in other diseases such as cancer and neurodegenerative disorders warrant further investigation.
properties
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c26-21(14-23-11-15-7-16(12-23)9-17(8-15)13-23)24-18-3-1-4-19(10-18)25-22(27)20-5-2-6-28-20/h1-6,10,15-17H,7-9,11-14H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKUGQIIZTBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)NC(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.